1-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethan-1-one
Overview
Description
1-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO3. This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common method involves the bromination of 1-(2-hydroxy-4-methoxyphenyl)ethan-1-one using bromine in the presence of a suitable solvent like acetic acid . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound.
Reduction: Formation of 1-(2-hydroxy-4-methoxyphenyl)ethan-1-one.
Substitution: Formation of 1-(2-amino-5-hydroxy-4-methoxyphenyl)ethan-1-one or 1-(2-thio-5-hydroxy-4-methoxyphenyl)ethan-1-one.
Scientific Research Applications
1-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, such as protein tyrosine phosphatases (PTP1B and SHP-1), which play a role in various cellular processes . This inhibition can lead to reduced free radical generation, decreased neutrophil infiltration, and protection of myocardial cells .
Comparison with Similar Compounds
1-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-hydroxy-4-methoxyphenyl)ethan-1-one: Lacks the bromine atom, leading to different reactivity and biological activity.
1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: Similar structure but with different substitution patterns, affecting its chemical properties.
2-bromo-1-(4-methoxyphenyl)ethanone: Similar bromine substitution but different position of the hydroxyl group, leading to different reactivity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
IUPAC Name |
1-(2-bromo-5-hydroxy-4-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)6-3-8(12)9(13-2)4-7(6)10/h3-4,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGLYKICXOFLEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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